4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide
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Overview
Description
4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique isothiazole ring structure, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of Amino and Carboxamide Groups: The amino and carboxamide groups are introduced through nucleophilic substitution reactions.
Ethylation and Benzylation: The ethyl and 4-methylbenzyl groups are added through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N3-ethyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide
- 4-amino-N3-ethyl-N5-(4-chlorobenzyl)isothiazole-3,5-dicarboxamide
Uniqueness
4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide is unique due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its role in pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from precursor compounds. The process includes the formation of the isothiazole ring through cyclization reactions. For instance, the reaction between 4-methylbenzylamine and isothiocyanates can yield the desired isothiazole derivative. The synthetic route may also involve various protective groups and reagents to ensure specificity and yield.
Biological Activity
Research indicates that compounds containing the isothiazole moiety exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of isothiazole possess significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact with microbial enzymes, disrupting their function.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The presence of the isothiazole ring enhances its interaction with DNA and protein targets within cancer cells.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro . This suggests potential applications in treating inflammatory diseases.
The precise mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism and cancer cell growth.
- DNA Interaction : It can bind to DNA or RNA, leading to interference with replication and transcription processes.
- Cell Signaling Modulation : The compound may alter signaling pathways that regulate cell survival and apoptosis.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various isothiazole derivatives against multiple pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Anticancer Activity
In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to increased apoptosis rates as evidenced by flow cytometry analysis .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Structure | Moderate | High |
2-Amino-1,3,4-thiadiazole | Structure | High | Moderate |
Benzothiazole derivatives | Structure | Low | High |
Properties
IUPAC Name |
4-amino-3-N-ethyl-5-N-[(4-methylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-3-17-14(20)12-11(16)13(22-19-12)15(21)18-8-10-6-4-9(2)5-7-10/h4-7H,3,8,16H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPMQPWRXHIOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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